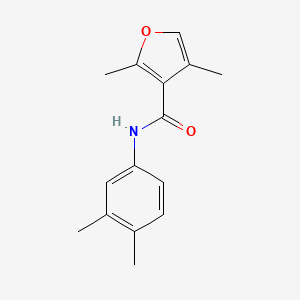

N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide

Description

N-(3,4-Dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted with two methyl groups at positions 2 and 4. The amide group is linked to a 3,4-dimethylphenyl moiety.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-9-5-6-13(7-10(9)2)16-15(17)14-11(3)8-18-12(14)4/h5-8H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRCAXLTDLKRKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 3,4-dimethylaniline with 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide can be contextualized by comparing it to analogous carboxamide derivatives. A relevant example from the evidence is N-(4-Chlorophenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide (CAS: 887895-87-6), described in . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Structural and Functional Insights:

- Core Heterocycle : The furan ring in the target compound is smaller and less aromatic than the benzofuran core in the compound. This difference may reduce π-π stacking interactions but enhance metabolic stability due to reduced electron density .

- Substituent Effects : The 3,4-dimethylphenyl group in the target compound increases lipophilicity (logP ~3.5, estimated) compared to the 4-chlorophenyl group in the compound (logP ~4.2). However, the chloro substituent in the latter may enhance halogen bonding with biological targets .

- Molecular Complexity : The compound’s diphenylpropanamido group introduces steric bulk and additional aromatic interactions, likely improving binding affinity in hydrophobic enzyme pockets.

Crystallographic Considerations:

For instance, SHELXL’s robustness in handling twinned data could elucidate conformational differences between the two compounds’ amide linkages .

Biological Activity

N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with two methyl groups and a carboxamide group attached to a 3,4-dimethylphenyl moiety. The structural characteristics contribute to its unique biological properties.

The mechanism of action for N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis. This modulation of enzyme activity can lead to various biological effects, including anticancer and antimicrobial activities.

Anticancer Properties

Research indicates that N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, one study reported an IC50 value of 0.3 μM against certain leukemia cell lines, indicating potent cytotoxicity . The compound has shown effectiveness against various cancer types, including neuroblastoma and acute lymphoblastic leukemia (ALL), highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial and fungal pathogens, although further research is needed to elucidate the specific mechanisms involved.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | ALL (EU-3) | 0.3 | |

| Anticancer | Neuroblastoma (NB-1643) | 0.5 - 1.2 | |

| Antimicrobial | Various bacterial strains | TBD |

Case Study: Efficacy in Cancer Treatment

A notable study evaluated the efficacy of N-(3,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide in a mouse model of cancer. The compound was administered at doses up to 100 mg/kg. Results indicated significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.